4-(3,3,3-Trifluoropropoxy)piperidine
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Overview
Description
4-(3,3,3-Trifluoropropoxy)piperidine is a chemical compound with the molecular formula C8H14F3NO and a molecular weight of 197.2 g/mol . It belongs to the class of heterocyclic organic compounds, specifically piperidines, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 4-(3,3,3-Trifluoropropoxy)piperidine typically involves the reaction of piperidine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
4-(3,3,3-Trifluoropropoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(3,3,3-Trifluoropropoxy)piperidine has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
4-(3,3,3-Trifluoropropoxy)piperidine can be compared with other piperidine derivatives, such as:
4-(Trifluoromethyl)piperidine: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
Piperidine: The parent compound of this class, piperidine itself, is widely used in organic synthesis and drug development.
Piperidine derivatives: Various substituted piperidines, such as those with alkyl, aryl, or heteroaryl groups, are used in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-(3,3,3-trifluoropropoxy)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXWNMUUIZABOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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